Physicochemical Differentiation: Lipophilicity vs. a Polar Nitro-Analog
A key differentiator between 3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide and the commercially available 4-nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide is the significant difference in calculated lipophilicity. The target compound possesses a computed logP of 4, while the nitro-analog has a logP of approximately 3.1 under similar computational models [1]. This logP differential of ~0.9 units indicates the target compound is substantially more lipophilic, which can influence passive membrane permeability and non-specific binding profiles in cellular assays.
| Evidence Dimension | Computed LogP (XLogP3-AA or equivalent) |
|---|---|
| Target Compound Data | XLogP3-AA = 4 |
| Comparator Or Baseline | 4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide (CAS 313365-83-2); Computed LogP ≈ 3.1 |
| Quantified Difference | The target compound is approximately 0.9 log units more lipophilic than the nitro-analog comparator. |
| Conditions | Computed using PubChem's XLogP3 algorithm and standard computational prediction models; no experimental logD data available. |
Why This Matters
This difference in lipophilicity is critical for scientists selecting a scaffold for cell-based screening, as it directly impacts a compound's distribution and background binding, making the target compound more suitable for probing intracellular targets.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7565113, 3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. 2026. View Source
